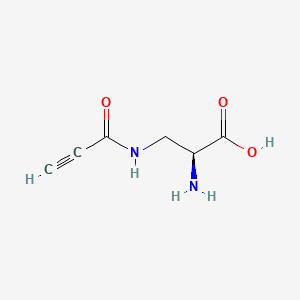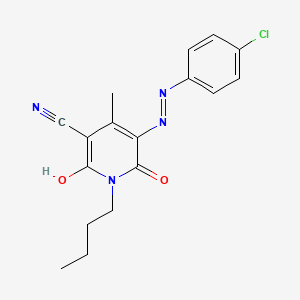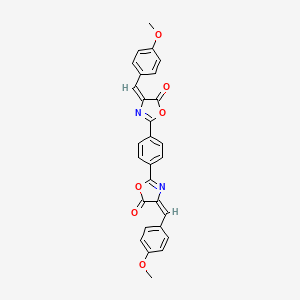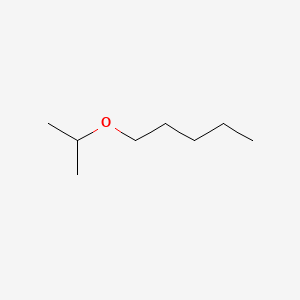
Isopropyl pentyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl pentyl ether is an organic compound belonging to the ether family. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. In the case of this compound, the oxygen atom is bonded to an isopropyl group and a pentyl group. This compound is known for its relatively low boiling point and its use as a solvent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropyl pentyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). For this compound, the reaction would involve isopropyl alcohol and pentyl bromide in the presence of NaH .
Industrial Production Methods: Industrial production of ethers like this compound often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is generally limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Chemical Reactions Analysis
Types of Reactions: Isopropyl pentyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: Ethers can be cleaved by strong acids such as hydrobromic acid (HBr) or hydroiodic acid (HI).
Common Reagents and Conditions:
Acidic Cleavage: HBr or HI in aqueous solution.
Oxidation: Exposure to atmospheric oxygen over time.
Major Products Formed:
Acidic Cleavage: Isopropyl alcohol and pentyl bromide (or iodide).
Oxidation: Peroxide compounds.
Scientific Research Applications
Isopropyl pentyl ether is used in various scientific research applications, including:
Biology and Medicine:
Mechanism of Action
The primary mechanism of action for isopropyl pentyl ether involves its role as a solvent. It facilitates chemical reactions by dissolving reactants and providing a medium for the reaction to occur. The molecular targets and pathways involved are primarily related to its physical properties, such as its ability to solubilize various compounds and its relatively low boiling point, which allows for easy removal from reaction mixtures .
Comparison with Similar Compounds
Diethyl Ether: Another common ether with similar solvent properties but a different alkyl group structure.
Methyl Propyl Ether: Similar in structure but with a methyl group instead of an isopropyl group.
Ethyl Isopropyl Ether: Similar in structure but with an ethyl group instead of a pentyl group.
Uniqueness: Isopropyl pentyl ether is unique due to its specific combination of alkyl groups, which provides distinct physical and chemical properties compared to other ethers. Its relatively low boiling point and ability to dissolve a wide range of compounds make it particularly useful as a solvent in various applications .
Properties
CAS No. |
5756-37-6 |
|---|---|
Molecular Formula |
C8H18O |
Molecular Weight |
130.23 g/mol |
IUPAC Name |
1-propan-2-yloxypentane |
InChI |
InChI=1S/C8H18O/c1-4-5-6-7-9-8(2)3/h8H,4-7H2,1-3H3 |
InChI Key |
FDUGUUVTGOZJQR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



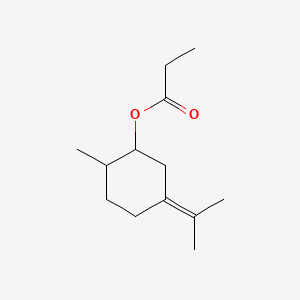
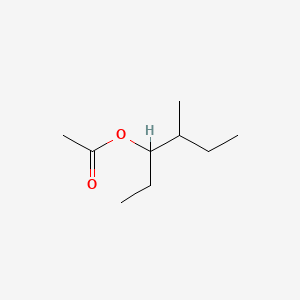

![4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
![2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-4-[(4-methylphenyl)amino]-9,10-dioxo-, methyl ester](/img/structure/B13807908.png)
![1-[(4S)-4-prop-1-en-2-ylcyclopenten-1-yl]ethanone](/img/structure/B13807917.png)

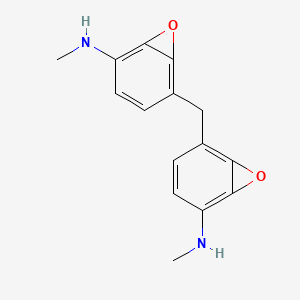
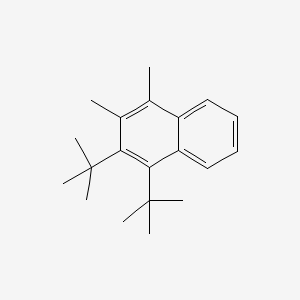
![(2-Fluorophenyl)-[4-(4-phenylthiazol-2-yl)-piperazin-1-yl]methanone](/img/structure/B13807931.png)
